molecular formula C26H24N4O3S B2452826 3'-(4-methoxyphenyl)-2-(methylsulfonyl)-1',5-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole CAS No. 879576-44-0

3'-(4-methoxyphenyl)-2-(methylsulfonyl)-1',5-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole

Cat. No. B2452826
M. Wt: 472.56
InChI Key: PAQBUUUGFHBJNR-UHFFFAOYSA-N
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Description

The compound appears to contain a methoxyphenyl group, a methylsulfonyl group, and a bipyrazole group. Methoxyphenyl groups are aromatic groups where a methoxy group (-OCH3) is attached to a phenyl group (a ring of 6 carbon atoms). Methylsulfonyl groups contain sulfur and oxygen atoms and are often seen in various organic compounds. Bipyrazole refers to a structure containing two pyrazole rings. Pyrazole is a type of heterocycle with a 5-membered ring structure containing three carbon atoms and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure would be determined by the arrangement of these groups within the molecule. Techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-ray crystallography are often used to determine the structure of a molecule .


Chemical Reactions Analysis

The reactivity of the compound would depend on the specific arrangement of its constituent groups. For example, the methoxyphenyl group might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be predicted based on the groups present in the molecule .

Scientific Research Applications

Synthesis and Biological Activity

A significant application of 3'-(4-methoxyphenyl)-2-(methylsulfonyl)-1',5-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole derivatives is in the synthesis of various biologically active compounds. For instance, the synthesis of 4,5-diarylthiazole derivatives, which act as blood platelet aggregation inhibitors, involves nucleophilic substitution reactions that may include similar bipyrazole compounds (Konno et al., 1990). Another example is the synthesis of pyranopyrazole derivatives used as corrosion inhibitors for mild steel in acidic solutions, demonstrating the versatility of pyrazole derivatives in chemical applications (Yadav et al., 2016).

Tubulin Polymerization Inhibition

In cancer research, certain indenopyrazoles, similar in structure to the compound , have been found to inhibit tubulin polymerization, suggesting potential antiproliferative activity against human cancer cells (Minegishi et al., 2015). This indicates the potential of such compounds in the development of cancer therapies.

Corrosion Inhibition

Pyrazole derivatives, including bipyrazoles, have been studied for their inhibitive action against the corrosion of metals in acidic media. Compounds like N,N-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methylphenyl)amine and methyl-1-[((methylphenyl){[3-(methoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]methyl}amino)methyl]-5-methyl-1H-pyrazole-3-carboxylate show efficient inhibition of corrosion, indicating the potential application of similar bipyrazole compounds in this area (Chetouani et al., 2005).

Anticonvulsant Activity

In the pharmaceutical field, 3-aminopyrroles, which can be synthesized from compounds structurally similar to 3'-(4-methoxyphenyl)-2-(methylsulfonyl)-1',5-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole, have been evaluated for their anticonvulsant activity. This highlights the potential of such compounds in the development of new treatments for epilepsy and related disorders (Unverferth et al., 1998).

Safety And Hazards

The safety and hazards associated with the compound would depend on its specific properties. Material Safety Data Sheets (MSDS) are often used to communicate hazard information about chemical substances .

Future Directions

Future research could involve studying the properties of the compound in more detail, investigating its potential uses, and optimizing its synthesis .

properties

IUPAC Name

3-(4-methoxyphenyl)-4-(2-methylsulfonyl-5-phenyl-3,4-dihydropyrazol-3-yl)-1-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O3S/c1-33-22-15-13-20(14-16-22)26-23(18-29(28-26)21-11-7-4-8-12-21)25-17-24(19-9-5-3-6-10-19)27-30(25)34(2,31)32/h3-16,18,25H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQBUUUGFHBJNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C=C2C3CC(=NN3S(=O)(=O)C)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-(4-methoxyphenyl)-2-(methylsulfonyl)-1',5-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole

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